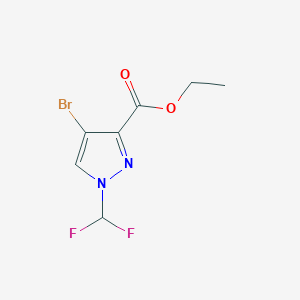

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a bromo substituent at position 4, a difluoromethyl group at position 1, and an ethyl carboxylate moiety at position 3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their structural versatility and ability to modulate electronic and steric properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

ethyl 4-bromo-1-(difluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)5-4(8)3-12(11-5)7(9)10/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAHHURFTZJVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent, such as dichloromethane, at room temperature.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazolines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of pyrazolines.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activities: Research has focused on the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Agricultural Chemistry

This compound serves as an intermediate in the synthesis of herbicides and fungicides. Its structure allows it to disrupt plant growth processes effectively, which is critical in agricultural applications.

Material Science

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is utilized in developing new materials, particularly those requiring specific chemical properties due to its unique molecular structure.

Data Table: Applications Overview

Case Study 1: Antimicrobial Activity

A study published in Pharmacological Reports evaluated various pyrazole derivatives, including ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, demonstrating significant antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

Research published in European Journal of Medicinal Chemistry highlighted the anticancer potential of pyrazole derivatives. Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate was shown to induce apoptosis in cancer cell lines through caspase activation pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The bromine atom and pyrazole ring contribute to the compound’s reactivity and ability to form hydrogen bonds with biological targets, leading to its desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS 1240278-21-0)

- Substituents : Bromo at position 4, trifluoromethyl at position 5, ethyl carboxylate at position 3.

- Molecular Formula : C₇H₆BrF₃N₂O₂.

- Molecular Weight : 287.036 g/mol.

- Melting Point : 131–133°C.

- Key Difference : The trifluoromethyl group at position 5 increases electron-withdrawing effects compared to the difluoromethyl group in the target compound. This may influence reactivity in substitution reactions or binding affinity in biological targets .

b. Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1)

- Substituents : Aryl group (3-fluoro-4-methoxyphenyl) at position 5, ethyl carboxylate at position 3.

c. Ethyl 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate

- Substituents : Phenyl at position 5, sulfamoylphenyl at position 1.

- Key Difference : The sulfonamide group introduces hydrogen-bonding capabilities, making this compound more suitable for targeting enzymes like carbonic anhydrases .

Physical and Chemical Properties

Crystallographic Data

- Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: No crystal data reported.

- Ethyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxylate: Crystallizes in space group P1̄ with 4 molecules per unit cell, suggesting dense packing influenced by bulky substituents .

Biological Activity

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a bromine atom at the 4-position and a difluoromethyl group, has shown potential in various fields, including medicinal chemistry and agrochemicals. The following sections delve into its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available pyrazole derivatives.

- Bromination : A bromination reaction introduces the bromine atom at the 4-position.

- Difluoromethylation : The introduction of the difluoromethyl group can be achieved through various fluorination techniques.

- Carboxylation : Finally, the carboxylate group is added to yield the final product.

These steps are optimized for yield and purity, utilizing techniques such as reflux and solvent selection to enhance reaction efficiency .

Biological Activities

Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by modulating pathways involved in inflammation .

- Anticancer Properties : Research indicates that ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .

The mechanisms through which ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate exerts its biological effects are complex and involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression. For example, it has been noted to interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

- Receptor Modulation : Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate may bind to receptors that regulate cellular signaling pathways, leading to altered cellular responses .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activities and potential applications of ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate:

Q & A

Q. What are the established synthetic routes for Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via Claisen condensation followed by cyclization and halogenation. A common approach involves:

- Step 1 : Condensation of ethyl difluoroacetate with ethyl acetate to form ethyl difluoroacetoacetate ().

- Step 2 : Cyclization with hydrazine derivatives to construct the pyrazole core.

- Step 3 : Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled pH ().

- Step 4 : Introduction of the difluoromethyl group via nucleophilic substitution or fluorination agents (e.g., DAST).

Q. Key factors affecting yield :

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

X-ray crystallography (SHELX/SIR97) resolves the crystal structure, confirming regiochemistry of bromine and difluoromethyl groups ( ). Complementary techniques include:

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Stability : Sensitive to moisture (hydrolyzes ester group) and UV light (bromine may photodegrade).

- Storage : Inert atmosphere (argon), desiccated at -20°C. Use amber vials to prevent light-induced degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways?

DFT calculations (B3LYP/6-31G(d)) model electronic properties:

- Electrophilic bromination sites : Localized electron density at C4 guides regioselectivity ().

- Transition-state analysis : Predicts energy barriers for fluorination steps, reducing trial-and-error synthesis.

- Contradiction resolution : Discrepancies between experimental and computed shifts may indicate solvent effects or crystal packing .

Q. What strategies address regioselectivity challenges in modifying the pyrazole core?

- Directing groups : Use of electron-withdrawing substituents (e.g., esters) to steer bromination to C4 ().

- Protection/deprotection : Temporary THP (tetrahydropyranyl) protection of the pyrazole nitrogen prevents undesired side reactions during functionalization ().

- Microwave-assisted synthesis : Enhances kinetic control for selective difluoromethylation .

Q. How can bioactivity studies be designed to evaluate this compound’s potential as a covalent inhibitor?

- Target identification : Screen against cysteine proteases (e.g., viral proteases) using fluorescence-based assays.

- Mechanistic probes :

- LC-MS/MS detects covalent adduct formation (e.g., with Chikungunya P2 cysteine) ().

- Competitive inhibition assays with iodoacetamide validate specificity.

- SAR analysis : Compare with analogs (e.g., ethyl 4-chloro derivatives) to assess bromine’s role in binding .

Q. What are the challenges in interpreting contradictory spectroscopic data, and how are they resolved?

Case example : Discrepancies in NMR coupling constants for difluoromethyl groups.

Q. What methodologies enable efficient scale-up from milligram to gram quantities without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.